Methyl 2,6-dihydroxy-3-nitrobenzoate

描述

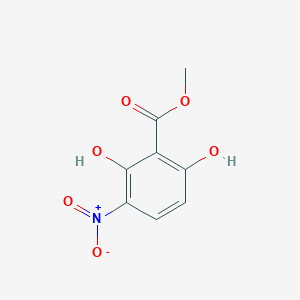

Methyl 2,6-dihydroxy-3-nitrobenzoate: is an organic compound with the molecular formula C8H7NO6 and a molecular weight of 213.14 g/mol . It is characterized by the presence of a nitro group (-NO2) and two hydroxyl groups (-OH) on a benzene ring, which is esterified with a methoxy carbonyl group (-COOCH3). This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 2,6-dihydroxybenzoic acid as the starting material.

Nitration Reaction: The hydroxybenzoic acid undergoes a nitration reaction using nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group, forming 2,6-dihydroxy-3-nitrobenzoic acid .

Esterification: The carboxylic acid group is then esterified using methanol (CH3OH) in the presence of an acid catalyst, such as sulfuric acid , to produce this compound.

Industrial Production Methods:

Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reaction conditions (temperature, pressure, and concentration of reagents) are carefully controlled to ensure high yield and purity.

Purification: The final product is purified through recrystallization or other suitable purification techniques to remove impurities and by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2,6-dihydroxy-3-aminobenzoate .

Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reducing agents are tin chloride (SnCl2) and iron powder (Fe) in acidic conditions.

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Oxidized derivatives such as quinones and carboxylic acids .

Reduction Products: Amino derivatives like 2,6-dihydroxy-3-aminobenzoate .

Substitution Products: Substituted derivatives with different functional groups replacing the hydroxyl groups.

科学研究应用

Chemistry

Methyl 2,6-dihydroxy-3-nitrobenzoate is widely used as an intermediate in the synthesis of more complex organic molecules. Its chemical structure allows for various transformations, including:

- Nitration : The compound can be synthesized through the nitration of methyl 2,6-dihydroxybenzoate using a mixture of nitric and sulfuric acids.

- Oxidation and Reduction : The hydroxyl groups can be oxidized to form quinones, while the nitro group can be reduced to an amino group under specific conditions .

Biological Applications

Research has indicated that this compound possesses potential biological activities , including:

- Antimicrobial Properties : Studies have explored its efficacy against various pathogens, suggesting it may serve as a lead compound in developing new antimicrobial agents.

- Antioxidant Activity : The compound's ability to scavenge free radicals makes it a candidate for further investigation in antioxidant research .

Pharmaceutical Development

Due to its unique chemical structure, this compound is being investigated for its potential role in drug development . Its derivatives may exhibit therapeutic effects in treating various diseases, including cancer and bacterial infections .

Industrial Applications

In the industrial sector, this compound is utilized in the production of:

- Dyes and Pigments : Its chemical properties make it suitable for synthesizing colorants used in textiles and coatings.

- Other Chemicals : It serves as a precursor for producing various industrial chemicals .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated significant inhibition of growth at varying concentrations, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Synthesis of Quinones

Research focused on the oxidation of this compound demonstrated successful conversion to quinones using potassium permanganate as an oxidizing agent. This transformation is crucial for developing compounds with enhanced biological activity.

作用机制

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the hydroxyl groups can form hydrogen bonds with target proteins. The exact mechanism may vary depending on the specific application and biological system.

相似化合物的比较

Methyl 2-hydroxy-3-nitrobenzoate: Lacks one hydroxyl group compared to methyl 2,6-dihydroxy-3-nitrobenzoate.

Methyl 2,6-dihydroxybenzoate: Lacks the nitro group.

Uniqueness: this compound is unique due to the presence of both hydroxyl and nitro groups on the benzene ring, which allows for diverse chemical reactivity and biological activity.

生物活性

Methyl 2,6-dihydroxy-3-nitrobenzoate (also known as methyl nitroresorcinol) is an organic compound notable for its unique structural features, which include two hydroxyl groups and a nitro group attached to a benzoate framework. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities. This article synthesizes current knowledge regarding its biological activity, mechanisms of action, and applications based on diverse scientific literature.

This compound has the molecular formula with a molecular weight of approximately 197.14 g/mol. It typically appears as a pale yellow to orange crystalline powder with a melting point ranging from 126 °C to 133 °C. The compound is moderately soluble in organic solvents such as methanol and chloroform.

The synthesis of this compound is primarily achieved through the nitration of methyl 2,6-dihydroxybenzoate using nitric acid. This reaction introduces the nitro group at the 3-position of the aromatic ring while preserving the hydroxyl groups.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that the compound can inhibit various bacterial strains, making it a candidate for further exploration in drug development for infectious diseases. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness.

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Its ability to scavenge free radicals is attributed to the presence of hydroxyl groups that can donate hydrogen atoms to reactive species. In laboratory assays, this compound has shown comparable antioxidant efficacy to established antioxidants like ascorbic acid .

Tyrosinase Inhibition

Tyrosinase is an enzyme crucial for melanin production in mammals. This compound has been studied for its potential to inhibit tyrosinase activity, which could be beneficial in treating hyperpigmentation disorders. In vitro studies have demonstrated that this compound can reduce tyrosinase activity in B16F10 murine melanoma cells . The inhibition mechanism may involve competitive binding to the enzyme active site or interference with substrate conversion.

The mechanism of action for this compound involves several pathways:

- Reduction of Nitro Group : The nitro group can be reduced under physiological conditions to form reactive intermediates that interact with cellular components.

- Hydrogen Bonding : The hydroxyl groups facilitate hydrogen bonding with various biological macromolecules, enhancing the compound’s interaction with target sites within cells.

- Antioxidant Mechanism : The compound's ability to donate electrons helps mitigate oxidative stress by neutralizing free radicals.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. Results indicated a significant zone of inhibition at concentrations above 100 µg/mL.

- Antioxidant Evaluation : In a DPPH radical scavenging assay, this compound exhibited an IC50 value comparable to ascorbic acid (approximately 50 µg/mL), indicating strong antioxidant properties .

- Tyrosinase Activity Assessment : In B16F10 cells treated with varying concentrations (0–20 µM), significant inhibition of tyrosinase activity was observed at concentrations above 10 µM after a 72-hour incubation period .

Comparative Analysis

To better understand the uniqueness of this compound among similar compounds, a comparative analysis is presented below:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl salicylate | Contains one hydroxy group | Commonly used as a topical analgesic |

| Methyl 3-nitrosalicylate | Contains one nitro group | Explored for antibacterial properties |

| Methyl 2-hydroxy-5-nitrobenzoate | Contains two hydroxy groups | Exhibits different solubility characteristics |

| Methyl 4-hydroxy-3-nitrobenzoate | Hydroxyl group at position four | Different pharmacological profile |

This compound stands out due to its dual hydroxy groups combined with a nitro group at the ortho position relative to one of the hydroxy groups. This unique arrangement may influence its biological activity and chemical reactivity compared to other similar compounds.

属性

IUPAC Name |

methyl 2,6-dihydroxy-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO6/c1-15-8(12)6-5(10)3-2-4(7(6)11)9(13)14/h2-3,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGXSVIWUUDBSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1O)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。